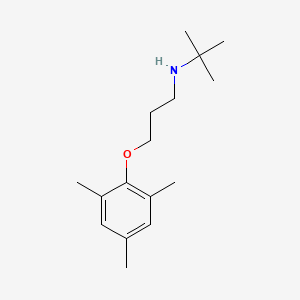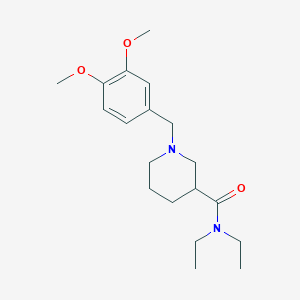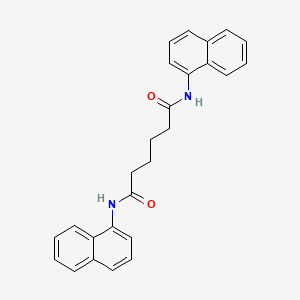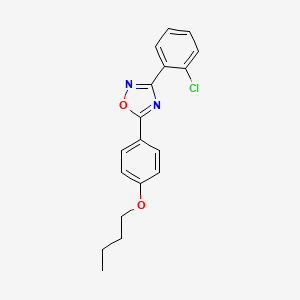
N-(tert-butyl)-3-(mesityloxy)-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3-(mesityloxy)-1-propanamine, also known as TBPB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a radical initiator in polymerization reactions. This compound belongs to the class of organic peroxides and has been found to have unique properties that make it useful in various applications.
Mécanisme D'action
N-(tert-butyl)-3-(mesityloxy)-1-propanamine acts as a radical initiator by decomposing into two free radicals upon heating. These radicals then initiate the polymerization reaction by reacting with the monomer molecules. The rate of decomposition of this compound is influenced by various factors, including temperature, concentration, and the presence of other chemicals.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to be a skin and eye irritant and is classified as a hazardous material by the US Occupational Safety and Health Administration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(tert-butyl)-3-(mesityloxy)-1-propanamine as a radical initiator is its high efficiency in initiating polymerization reactions. It also has a relatively long half-life, which allows for better control over the polymerization process. However, this compound is highly reactive and can be hazardous to handle, which can limit its use in certain lab experiments.
Orientations Futures
There are several areas of research that could be explored in the future to further understand the properties and potential applications of N-(tert-butyl)-3-(mesityloxy)-1-propanamine. These include:
1. Developing new synthesis methods to improve the yield and purity of this compound.
2. Investigating the use of this compound in the synthesis of new types of polymers with unique properties.
3. Studying the mechanism of action of this compound in more detail to better understand its reactivity and potential hazards.
4. Exploring the use of this compound in other applications, such as in the production of adhesives and coatings.
Conclusion:
This compound is a chemical compound that has shown great potential as a radical initiator in polymerization reactions. Its unique properties make it useful in various applications, and there is ongoing research to further understand its properties and potential uses. However, caution should be taken when handling this compound due to its hazardous nature.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-3-(mesityloxy)-1-propanamine involves a multi-step process that starts with the reaction of tert-butyl hydroperoxide with mesitylene in the presence of a catalyst. The resulting intermediate is then reacted with 1-chloropropane to obtain this compound. The overall yield of this synthesis method is around 40%, and the purity of the final product is typically above 95%.
Applications De Recherche Scientifique
N-(tert-butyl)-3-(mesityloxy)-1-propanamine has been extensively studied for its potential as a radical initiator in polymerization reactions. It has been found to be highly efficient in initiating the polymerization of various monomers, including styrene, methyl methacrylate, and vinyl acetate. This compound has also been used as a crosslinking agent in the synthesis of thermosetting polymers.
Propriétés
IUPAC Name |
2-methyl-N-[3-(2,4,6-trimethylphenoxy)propyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-12-10-13(2)15(14(3)11-12)18-9-7-8-17-16(4,5)6/h10-11,17H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYQTDNKQTVYCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCNC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene](/img/structure/B4921822.png)

![1-[(2-methoxyphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4921829.png)

![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4921842.png)
![7-(2,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4921848.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4921861.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4921901.png)
![4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4921912.png)
![{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B4921916.png)

![3-(4-methoxyphenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4921922.png)
